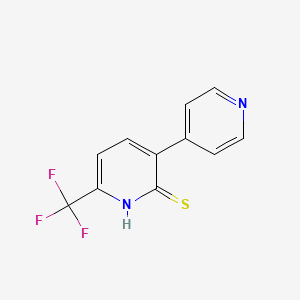

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol

Descripción

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 6, a pyridin-4-yl substituent at position 3, and a thiol (-SH) group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by the electron-withdrawing trifluoromethyl group and the sulfur-containing thiol moiety.

Propiedades

IUPAC Name |

3-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2S/c12-11(13,14)9-2-1-8(10(17)16-9)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNFOTIVVHCANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(NC2=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Core: The initial step involves the construction of the pyridine core, which can be achieved through cyclization reactions using appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Pyridin-4-yl Group: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridin-4-yl group to the pyridine core.

Thiol Group Introduction: The thiol group can be introduced through thiolation reactions using reagents like thiourea or thiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as halides, organometallics, or amines under conditions like reflux or microwave irradiation.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified pyridine derivatives.

Substitution: Functionalized pyridine compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C10H8F3N2S

Molecular Weight: 248.27 g/mol

IUPAC Name: 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol

The compound features a pyridine ring substituted with a trifluoromethyl group and a thiol group, which enhances its reactivity and biological activity. The presence of fluorine atoms contributes to its unique physicochemical properties, making it a valuable building block in synthetic chemistry.

Chemistry

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol serves as an essential building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Disulfides, sulfonic acids |

| Reduction | Reduced pyridine derivatives |

| Substitution | Halogenated or alkylated pyridine derivatives |

Biology

This compound is being investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Research indicates that it may exhibit antimicrobial and anticancer properties:

-

Antimicrobial Activity : Studies have shown efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Staphylococcus aureus 32 Escherichia coli 16 Pseudomonas aeruginosa 64 - Anticancer Activity : Preliminary studies suggest that the compound may inhibit enzymes involved in cancer proliferation pathways, leading to cell cycle arrest and apoptosis.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate specific molecular targets makes it a candidate for drug development:

- Targeted Therapy : Investigations into its role as a therapeutic agent focus on its interaction with enzymes and receptors critical in disease pathways.

Case Studies

-

Synthesis and Application in Agrochemicals :

A study highlighted the use of trifluoromethylpyridine derivatives in agrochemicals, demonstrating their effectiveness in pest control. The unique properties of trifluoromethyl groups enhance the efficacy of these compounds in agricultural applications . -

Pharmaceutical Development :

Several derivatives of pyridine compounds, including those featuring trifluoromethyl groups, are currently undergoing clinical trials for their potential use in treating cancer . The pharmacological profiles indicate promising results in preclinical studies.

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyridine rings can engage in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity.

Comparación Con Compuestos Similares

Structural Analogs in Pyridine Derivatives

(a) Positional Isomers

- 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-amine (CAS 1214354-90-1): Differs by the pyridinyl substituent position (3-yl vs. 4-yl).

5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol :

A positional isomer with the pyridin-4-yl group at position 5 instead of 3. Such variations influence steric interactions and hydrogen-bonding capacity, which may affect solubility or intermolecular interactions .

(b) Substituent Variations

3-(Trifluoromethyl)pyridine-2-thiol (CAS 4040-74-6):

Lacks the pyridin-4-yl group but retains the trifluoromethyl and thiol moieties. This simpler analog is commercially available (e.g., 5g for ¥4,100) and serves as a precursor for synthesizing more complex derivatives .4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline :

Contains dual trifluoromethyl groups and an aniline substituent. The increased lipophilicity from additional -CF₃ groups may enhance membrane permeability in drug design .

(c) Core Heterocycle Modifications

- 4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidine-2-thiol (CAS 1311279-01-2): Replaces the pyridine core with pyrimidine. This compound has a higher molecular weight (376.4 g/mol) and predicted pKa of 6.48, suggesting distinct acid-base behavior compared to pyridine analogs .

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine :

Features a methylsulfanyl (-SMe) group instead of thiol. The sulfur oxidation state (thioether vs. thiol) impacts redox stability and nucleophilicity .

Physicochemical and Commercial Comparison

Research and Application Insights

- Medicinal Chemistry : Thiol-containing pyridines, such as 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol, are explored as enzyme inhibitors or metal chelators. The thiol group’s nucleophilicity enables disulfide bond formation or coordination to metal ions .

- Material Science : Trifluoromethyl groups improve thermal stability and hydrophobicity, making these compounds candidates for coatings or electronic materials .

Actividad Biológica

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a thiol group. These characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of 240.19 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, while the thiol group allows for interactions with biological macromolecules, particularly through covalent bonding with cysteine residues in proteins.

The biological activity of 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is primarily attributed to its ability to modulate protein function through:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their activity.

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, facilitating interactions with hydrophobic pockets in proteins.

Anticancer Activity

Research indicates that 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In experimental models, it has been shown to reduce inflammation markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol possesses antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) against common pathogens indicates comparable efficacy to established antibiotics .

Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation.

Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol was administered at doses ranging from 10 to 50 µM. The results showed a significant reduction in IL-6 levels (up to 70% inhibition at 50 µM), highlighting its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling. A common approach involves thiolation of a chlorinated precursor (e.g., 3-chloro-6-(trifluoromethyl)pyridine) using thiourea or sodium hydrosulfide under reflux in polar aprotic solvents like DMSO or DMF. For example:

- Step 1: React 3-chloro-6-(trifluoromethyl)pyridine with thiourea in ethanol at 80°C for 12 hours to form the thiol intermediate.

- Step 2: Introduce the pyridin-4-yl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄, pyridin-4-ylboronic acid, and a base (e.g., Na₂CO₃) in toluene/water .

Key Variables:

- Temperature: Higher temperatures (>100°C) may degrade the thiol group.

- Catalyst Loading: 2–5 mol% Pd catalyst optimizes coupling efficiency.

- Yield Range: 45–70%, depending on purity of intermediates .

Q. What analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

Methodological Answer:

- 1H/13C NMR:

- Mass Spectrometry (HRMS):

- Expected [M+H]+: 275.05 g/mol (C₁₁H₈F₃N₂S).

- HPLC Purity:

Q. How does the thiol group influence the compound’s reactivity in functionalization reactions?

Methodological Answer: The thiol group enables:

- Oxidation: Forms disulfide bonds (e.g., with H₂O₂) or sulfonic acids under strong oxidants.

- Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form thioethers.

- Metal Coordination: Acts as a ligand for transition metals (e.g., Au, Pt), relevant in catalysis .

Caution: Thiols are prone to oxidation; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. What computational methods can predict the electronic effects of the trifluoromethyl and pyridin-4-yl groups on reactivity?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model:

- Electron-withdrawing effect of CF₃ (lowers HOMO energy by ~1.2 eV).

- Pyridin-4-yl’s conjugation with the thiol group (planar geometry optimizes π-stacking).

- Molecular Electrostatic Potential (MESP): Identifies nucleophilic/electrophilic sites for reaction planning .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation:

- Reproduce cytotoxicity studies (e.g., MTT assay) across multiple cell lines (HeLa, HEK293) with controls for thiol oxidation.

- Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Meta-Analysis: Compare IC₅₀ values from independent studies (e.g., PubChem, patents) to identify outliers due to impurities or assay conditions .

Example Conflict:

Q. What strategies optimize ligand design for semiconductor applications using this compound?

Methodological Answer:

- Coordination Chemistry:

- Synthesize Cu(I) or Ag(I) complexes to enhance charge transport in OLEDs.

- Characterize via X-ray crystallography (e.g., bond lengths: Ag–S ≈ 2.4 Å).

- Bandgap Engineering:

- Introduce electron-deficient substituents (e.g., nitro groups) to lower LUMO further.

- Measure conductivity using four-point probe (target: 10⁻³ S/cm) .

Q. How does solvent polarity affect the compound’s stability during long-term storage?

Methodological Answer:

- Accelerated Degradation Studies:

- Store samples in DMSO, ethanol, and water at 25°C/40°C for 30 days. Monitor via:

- TGA: Decomposition onset >150°C in dry N₂.

- HPLC: Purity drops to <90% in aqueous solutions (hydrolysis of CF₃ group).

- Recommended Storage: Anhydrous DMSO at –20°C; avoid light .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Chiral Separation: Use HPLC with chiral columns (e.g., Chiralpak IA) and hexane/isopropanol (85:15) mobile phase.

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyridin-4-yl coupling .

Scale-Up Risks:

- Exothermic Reactions: Control temperature during thiourea addition to prevent runaway reactions.

- By-Products: Isolate disulfide dimers via flash chromatography (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.